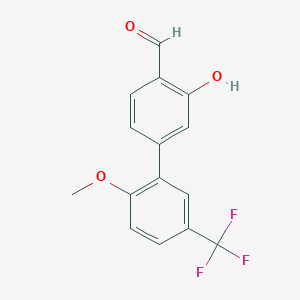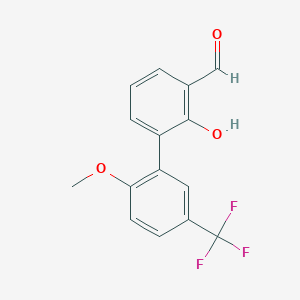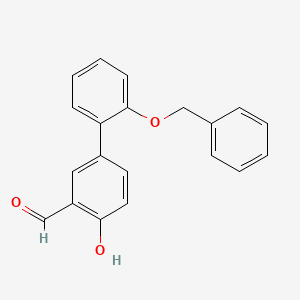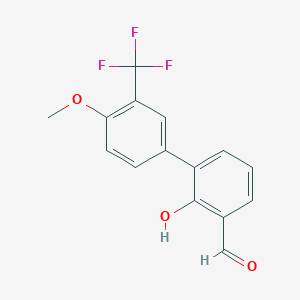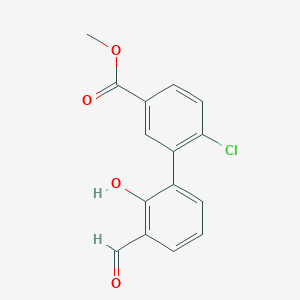
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% (6-CMPF) is a chemical compound belonging to the class of phenols. It is a colorless, crystalline solid with a molecular weight of 288.60 g/mol and a melting point of around 95°C. 6-CMPF has a variety of uses in scientific research and laboratory experiments. It is often used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as a dye in the production of optical fibers.
Mechanism of Action
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% acts as a catalyst in the reaction of 2-chloro-5-methoxycarbonylphenol and 2-formylphenol. The reaction is initiated by the protonation of the phenol ring of the 2-chloro-5-methoxycarbonylphenol, which causes the formation of an intermediate carbocation. This intermediate then reacts with the 2-formylphenol, forming the desired 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% product.
Biochemical and Physiological Effects
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has no known biochemical or physiological effects. It is used exclusively as a reagent and catalyst in scientific research and laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively easy to use and can be stored for long periods of time without degrading. The main limitation of using 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments is that it is a relatively unstable compound and can be easily degraded by light and heat.
Future Directions
Some potential future directions for the use of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in scientific research and laboratory experiments include:
• The development of new synthetic methods for the production of pharmaceuticals and optical fibers using 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% as a reagent.
• The development of new catalysts based on 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% for the synthesis of various organic compounds.
• The development of new methods for the stabilization of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% to reduce its susceptibility to degradation by light and heat.
• The development of new methods for the purification of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% to reduce its impurity levels.
• The exploration of the potential applications of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in the field of biotechnology.
• The exploration of the potential applications of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in the field of nanotechnology.
Synthesis Methods
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized through the reaction of 2-chloro-5-methoxycarbonylphenol and 2-formylphenol in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out at a temperature of around 80°C for several hours. The reaction is typically complete when the reaction mixture has a pH of around 8.0.
Scientific Research Applications
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is often used as a reagent in organic synthesis. It is used in the synthesis of various pharmaceuticals, such as benzodiazepines, β-blockers, and anti-inflammatory drugs. It is also used in the synthesis of various optical fibers, such as optical-fiber amplifiers and lasers.
properties
IUPAC Name |
methyl 4-chloro-3-(3-formyl-2-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)9-5-6-13(16)12(7-9)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGOJUOUYWSIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685356 |
Source


|
| Record name | Methyl 6-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261898-32-1 |
Source


|
| Record name | Methyl 6-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

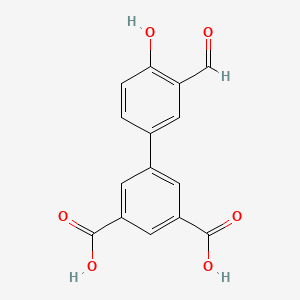
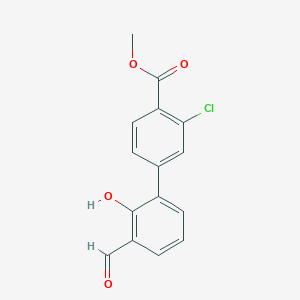



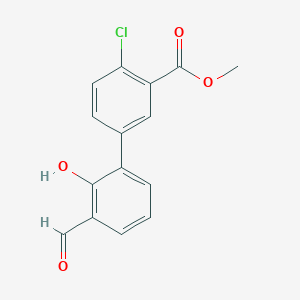

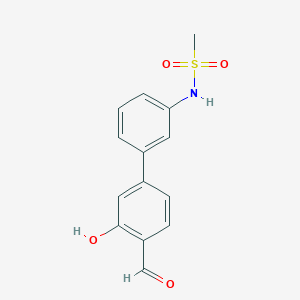
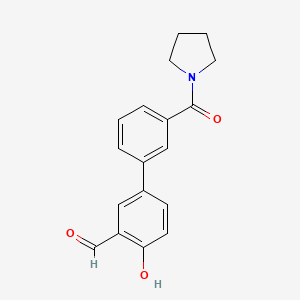
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)
